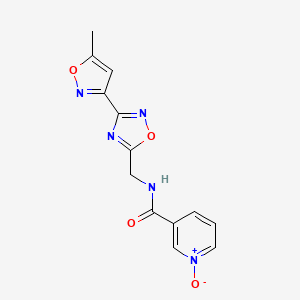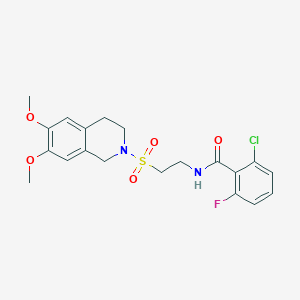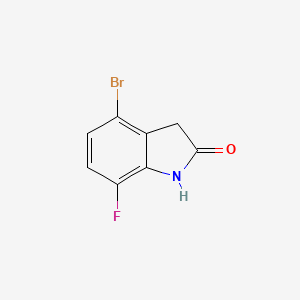![molecular formula C16H21NO2 B2895229 N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine CAS No. 1645478-56-3](/img/structure/B2895229.png)
N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,3-dioxolane ring, which is a cyclic acetal, and an amine group. The 1,3-dioxolane ring is a common motif in many organic compounds and pharmaceuticals . The amine group can participate in a variety of reactions and can form salts with acids.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxolane ring, possibly through an acetal formation reaction. The amine group could be introduced through a variety of methods, depending on the other functional groups present in the molecule .Molecular Structure Analysis
The 1,3-dioxolane ring is a five-membered ring with two oxygen atoms. This ring is quite stable and can act as a protecting group for aldehydes and ketones. The amine group is a basic functional group and can participate in hydrogen bonding .Chemical Reactions Analysis
The compound could undergo a variety of reactions. The 1,3-dioxolane ring could be opened under acidic conditions to reveal the original carbonyl compound. The amine group could react with acids to form amine salts, or it could be acylated with an acyl chloride or anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any other functional groups. In general, we can predict that this compound would likely be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the 1,3-dioxolane ring .科学的研究の応用
Synthesis and Characterization
Synthesis of New Compounds : Research involving the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids demonstrates the chemical versatility and potential for creating novel compounds with specific properties (Piekarska-Bartoszewicz & Tcmeriusz, 1993). This methodology could be relevant for the synthesis of compounds with the N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine structure for specific applications.
Formation of Vic-dioxime Complexes : The formation of new vic-dioxime complexes from related compounds showcases the potential for N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine to form complex structures with metals, which could be useful in catalysis or material science (Canpolat & Kaya, 2005).
Polymer Science and Materials Chemistry
Functional Poly(2-oxazoline)s : The research on functional poly(2-oxazoline)s by direct amidation of methyl ester side chains suggests potential applications in biomedical fields due to their biocompatibility and versatility. Such methodologies could be applied to the functionalization of compounds with similar structures for targeted applications (Mees & Hoogenboom, 2015).
Ammonium-Functionalized Polymers : The development of polydimethylsiloxane with various ammonium groups highlights the potential for surface modification and antibacterial applications. This indicates that N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine could be modified for similar applications, particularly in creating materials with specific surface properties (Novi et al., 2006).
将来の方向性
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies would be needed to determine its efficacy and safety in humans. If it’s used in materials science or another field, further studies would be needed to optimize its properties and find new applications .
特性
IUPAC Name |
N-[2-(1,3-dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-9-17(10-8-16-18-11-12-19-16)13-15-6-4-14(2)5-7-15/h1,4-7,16H,8-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSIELLZVVUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC2OCCO2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Dioxolan-2-yl)ethyl][(4-methylphenyl)methyl](prop-2-yn-1-yl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

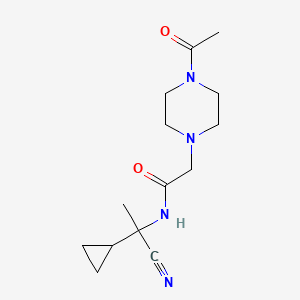
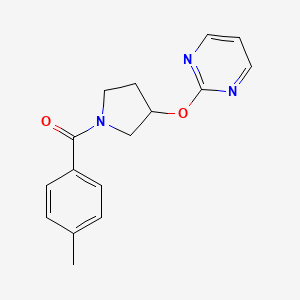
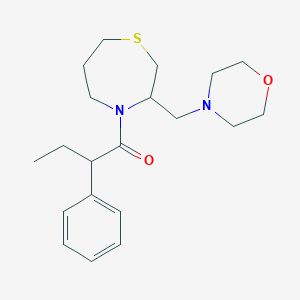
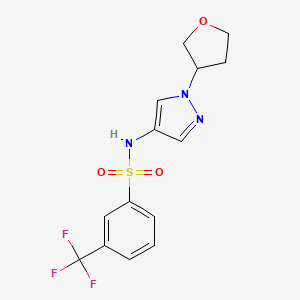
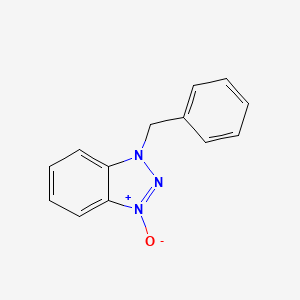
![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)
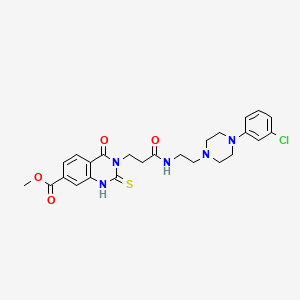

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

